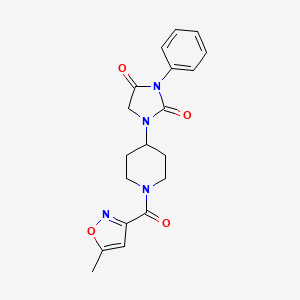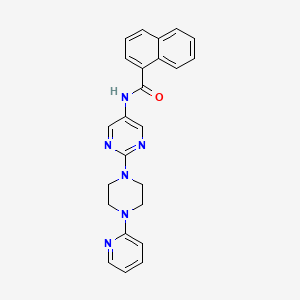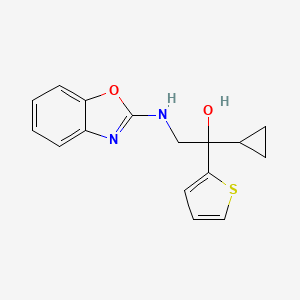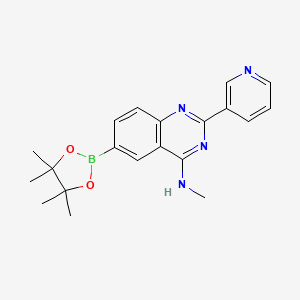
5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Structure and Stability
The stability and structure of potential N-heterocyclic carbene precursors, including derivatives of imidazolidine-2,4-dione, have been investigated. These studies reveal that the electron delocalization impacts the stability of such compounds, making them highly electrophilic due to a very low energy Lowest Unoccupied Molecular Orbital (LUMO). This characteristic underlines the potential of these compounds in organic synthesis and materials science, where electron-rich environments are needed (Hobbs et al., 2010).
Reactivity and Synthesis Potential
Research into the reactivity of imidazolidine derivatives with isothiocyanates has led to the discovery of novel compounds, highlighting the synthetic utility of these frameworks in creating new chemical entities. This reactivity pattern opens pathways for the development of new drugs and materials with tailored properties (Klásek et al., 2010).
Crystal Structure Insights
The crystal structure analysis of related imidazolidine-2,4-dione derivatives provides insights into their molecular geometry and potential interactions in solid state, useful for designing compounds with specific physical or chemical properties. Such analyses are crucial for understanding the compound's behavior in various conditions and could guide the development of new pharmaceuticals (Aydin et al., 2013).
Hypoglycemic Activity
A series of imidazopyridine thiazolidine-2,4-diones, structurally related to imidazolidine-2,4-dione, have been designed and synthesized, displaying significant hypoglycemic activity. This highlights the potential of imidazolidine-2,4-dione derivatives in the treatment of diabetes and related metabolic disorders (Oguchi et al., 2000).
Mechanism of Action
Target of Action
Imidazolidine-2,4-dione derivatives are known to have a wide range of significant pharmacological or biological activities .
Mode of Action
It’s known that imidazolidine-2,4-dione derivatives interact with their targets to exert their effects .
Biochemical Pathways
Imidazolidine-2,4-dione derivatives are known to affect a variety of pathways, leading to their diverse pharmacological effects .
Result of Action
Imidazolidine-2,4-dione derivatives are known to have a wide range of pharmacological activities, including anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities .
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTMUGXSILRLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2597299.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2597303.png)

![3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597306.png)


![3,5-Dimethyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2597310.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2597311.png)

![5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2597315.png)



